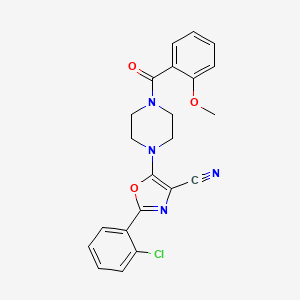![molecular formula C22H32N4O3 B2628345 tert-butyl (1-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-1-oxopropan-2-yl)carbamate CAS No. 1214102-07-4](/img/structure/B2628345.png)
tert-butyl (1-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-1-oxopropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate, has the CAS Number 953071-73-3 and a molecular weight of 301.39 . It is a solid substance stored at 2-8°C in a sealed, dry environment .
Synthesis Analysis
The synthesis of tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate involves the reaction of Di-tert-butyl dicarbonate and 2-PIPERIDIN-4-YL-1H-BENZOIMIDAZOLE .Molecular Structure Analysis
The molecular formula of this compound is C17H23N3O2 .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 497.1±38.0 °C and a predicted density of 1.184±0.06 g/cm3 . Its pKa is predicted to be 11.83±0.10 .Scientific Research Applications
Synthesis and Structural Analysis
Researchers have developed methods for the synthesis of carbamate derivatives, including tert-butyl carbamate compounds, and analyzed their structure through X-ray diffraction and other spectroscopic techniques. These studies highlight the importance of tert-butyl carbamate derivatives in forming stable crystalline structures and their potential applications in materials science and organic synthesis. The synthesis involves intricate steps that ensure the formation of the desired compound with high purity and yield, focusing on the interplay of strong and weak hydrogen bonds that assemble molecules into a three-dimensional architecture (U. Das, Basab Chattopadhyay, D. Hazra, V. Sureshbabu, A. K. Mukherjee, 2016).
Electrophilic Properties and Reactions
The electrophilic properties of tert-butyl carbamate derivatives facilitate their use in various chemical reactions, including those involving nucleophilic substitution and reduction. These reactions are crucial for modifying the compound to enhance its reactivity or to introduce new functional groups that can be used in further synthetic steps. The optimization of these reactions can lead to the efficient synthesis of biologically active compounds or intermediates for pharmaceuticals (Bingbing Zhao, Yuping Guo, Z. Lan, Shan Xu, 2017).
Catalytic and Sensor Applications
Tert-butyl carbamate compounds have been explored as catalysts and sensors, demonstrating their versatility in chemical applications. For example, their incorporation into polymers or as part of catalytic systems can enhance the efficiency of chemical transformations, including oxidations and polymerizations. Furthermore, their unique structural features allow them to act as sensors for detecting specific molecules or ions, highlighting their potential in environmental monitoring and analytical chemistry (F. Yu, Xin Xiong, Ke-xin Huang, Yi‐Li Zhou, Bao Li, 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[1-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methylamino]-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O3/c1-14(24-21(28)29-22(2,3)4)20(27)23-13-15-9-11-16(12-10-15)19-25-17-7-5-6-8-18(17)26-19/h5-8,14-16H,9-13H2,1-4H3,(H,23,27)(H,24,28)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCYEGNMPWXNQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCC(CC1)C2=NC3=CC=CC=C3N2)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-(8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2628262.png)
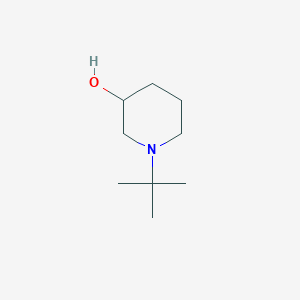
![2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2628265.png)

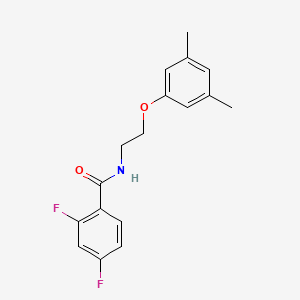
![4-(N-butyl-N-methylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2628270.png)
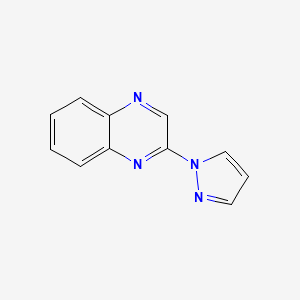
![Methyl 3-[(piperidin-4-yl)amino]benzoate hydrochloride](/img/structure/B2628272.png)
![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2628273.png)
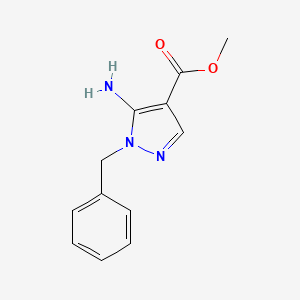
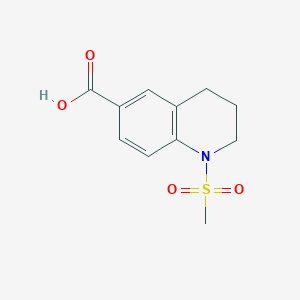
![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2628280.png)
![N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B2628282.png)
